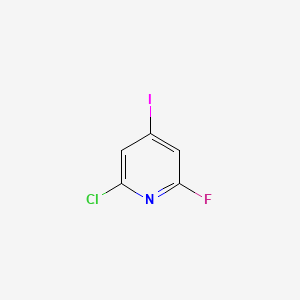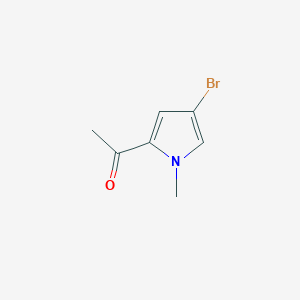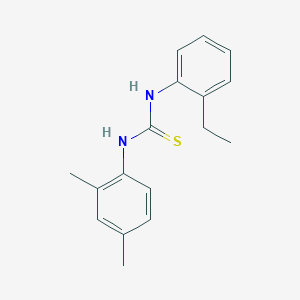![molecular formula C20H20ClN3O6 B12500156 Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12500156.png)
Ethyl 5-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamido group, a morpholine ring, and a nitro group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nitration: Introduction of the nitro group into the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Amidation: Formation of the benzamido group through a reaction with an amine.
Esterification: Formation of the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia or amines for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products Formed
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
Aplicaciones Científicas De Investigación
ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may participate in redox reactions, while the benzamido and morpholine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure but with a piperidine ring instead of a morpholine ring.
ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure but with a pyrrolidine ring.
Uniqueness
ETHYL 5-(4-CHLORO-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological interactions
Propiedades
Fórmula molecular |
C20H20ClN3O6 |
|---|---|
Peso molecular |
433.8 g/mol |
Nombre IUPAC |
ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H20ClN3O6/c1-2-30-20(26)15-12-14(4-6-17(15)23-7-9-29-10-8-23)22-19(25)13-3-5-16(21)18(11-13)24(27)28/h3-6,11-12H,2,7-10H2,1H3,(H,22,25) |
Clave InChI |
CWELWRLKLXRLLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500080.png)
![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12500095.png)
![Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12500096.png)


![5-(3-methylsulfanylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12500104.png)

methanone](/img/structure/B12500115.png)
![N-(4-fluorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12500117.png)

![4-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12500121.png)
![N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12500131.png)
![Ethyl 5-[(3,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500136.png)
![(R)-N-[(R)-(3,5-Di-tert-butyl-4-methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12500137.png)
